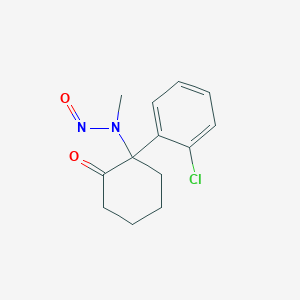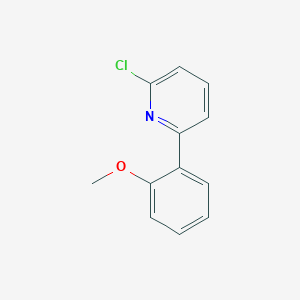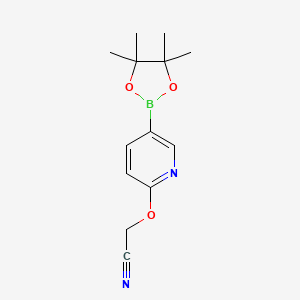
N-Nitrosoketamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoketamine is a chemical compound derived from ketamine, a well-known anesthetic and analgesic. This compound belongs to the class of N-nitroso compounds, which are formed through the reaction of secondary or tertiary amines with nitrous acid. This compound has garnered attention due to its potential genotoxic effects and its relevance in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitrosoketamine is synthesized by reacting ketamine with sodium nitrite in an acidic medium. The typical procedure involves dissolving ketamine in acetic acid, followed by the addition of sodium nitrite. The reaction mixture is stirred and then poured into ice-cold water. The N-nitroso compound is extracted using chloroform, and the organic phase is dehydrated and evaporated to obtain this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method described above can be adapted for industrial purposes. The key factors in scaling up include ensuring the purity of reactants, maintaining reaction conditions, and optimizing extraction and purification processes to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitrosoketamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-nitroso derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of the nitroso group.
Applications De Recherche Scientifique
N-Nitrosoketamine has several scientific research applications, including:
Chemistry: It is used to study the formation and reactivity of N-nitroso compounds, which are relevant in understanding the mechanisms of carcinogenesis.
Biology: Research on this compound helps in understanding its genotoxic effects and its impact on cellular processes.
Medicine: While ketamine is used as an anesthetic, this compound’s potential genotoxicity is studied to assess the safety of ketamine derivatives.
Mécanisme D'action
N-Nitrosoketamine exerts its effects through its interaction with cellular components. The compound is known to be genotoxic, meaning it can cause damage to genetic material. This genotoxicity is primarily due to the formation of reactive intermediates that interact with DNA, leading to mutations and potentially carcinogenic effects. The exact molecular targets and pathways involved in its genotoxicity are still under investigation .
Comparaison Avec Des Composés Similaires
N-Nitrosoketamine is unique compared to other N-nitroso compounds due to its derivation from ketamine. Similar compounds include:
N-Nitrosodimethylamine: A well-known carcinogen formed from dimethylamine and nitrous acid.
N-Nitrosodiethylamine: Another carcinogenic compound formed from diethylamine and nitrous acid.
N-Nitrosomorpholine: Formed from morpholine and nitrous acid, known for its genotoxic effects.
This compound stands out due to its specific origin from ketamine and its relevance in studying the safety of ketamine derivatives .
Propriétés
Numéro CAS |
86144-35-6 |
|---|---|
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide |
InChI |
InChI=1S/C13H15ClN2O2/c1-16(15-18)13(9-5-4-8-12(13)17)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3 |
Clé InChI |
GZAIYYSKYBNACI-UHFFFAOYSA-N |
SMILES canonique |
CN(C1(CCCCC1=O)C2=CC=CC=C2Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)



![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)





